6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine - 951626-63-4

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-418460
CAS Number: 951626-63-4
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not directly described in the provided articles, several papers detail the synthesis of structurally similar pyrazolo[3,4-b]pyridine derivatives. These methods often involve multi-step reactions using various starting materials and reagents. For instance, one study utilized Meldrum's acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine in a one-pot four-component reaction to synthesize pyrazolo[3,4-b]pyridin-6(7H)-ones tethered with functionalized 1H-1,2,3-triazoles []. Another study employed 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones, 2-chloro-4,6-diphenylnicotinonitrile analogues, and 2-hydrazino-4-methyl quinoline to synthesize 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives [][17]. These synthetic routes highlight the versatility of pyrazolo[3,4-b]pyridine synthesis and suggest potential pathways for synthesizing 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using various techniques such as X-ray crystallography and NMR spectroscopy. For instance, in one study, X-ray crystallography revealed that the reduced pyridine ring in a series of N(7)-benzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones adopts a half-chair conformation []. Another study utilizing NMR spectroscopy confirmed the structure of a newly synthesized chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative []. These studies showcase the power of analytical techniques in elucidating the structural features of pyrazolo[3,4-b]pyridine compounds, paving the way for understanding the structure-activity relationship of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Chemical Reactions Analysis

The provided papers illustrate the diverse reactivity profile of pyrazolo[3,4-b]pyridine derivatives. For instance, a study described the synthesis of various heterocyclic compounds by reacting 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines with nitrous acid, followed by coupling with active –CH2- containing reagents []. Another study highlighted the use of polyethylene glycol (PEG-400) as an efficient and recyclable reaction medium for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives via a three-component reaction involving an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine []. These examples demonstrate the versatility of pyrazolo[3,4-b]pyridines as building blocks for synthesizing diverse chemical entities.

Applications
  • Anti-inflammatory agents: Research on a related pyrazolo[3,4-b]pyridine derivative demonstrated its potential as a non-steroidal anti-inflammatory agent [].
  • Antimicrobial agents: A study showed the antimicrobial activity of functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones against various bacterial and fungal strains [][24][25].
  • Anticancer agents: Research revealed the anticancer potential of novel oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives against several cancer cell lines [].
  • CDK2 inhibitors: A study explored the CDK2 inhibitory activity of new pyridine, pyrazolopyridine, and furopyridine derivatives [].
  • Spleen tyrosine kinase (SYK) inhibitors: Research detailed the synthesis of carbon-14 and deuterium-labeled SYK inhibitors with a pyrazolo[3,4-d]pyridine or indazole core [].

Compound Description: This compound is a novel non-steroidal anti-inflammatory agent. Research has focused on understanding its gastrointestinal absorption, which is significantly influenced by small intestinal transit time and enhanced by the presence of bile and dietary triglycerides. [, , , , ]

Trilinolein, Triolein, Tristearin, Tripalmitin

Compound Description: These triglycerides were investigated for their effects on the gastrointestinal absorption of 2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate. The studies showed a positive correlation between the degree of unsaturation in the triglyceride and its ability to enhance drug absorption. [, ]

Linoleic Acid and Monolinolein

Compound Description: These compounds are digestive products of trilinolein. They were found to have potent solubilizing activities on 2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate in a bile salt solution. [, ]

3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This compound features a substituted benzyl group at the 7-position and a spirocyclic cyclohexane-dione moiety at the 5-position of the pyrazolo[3,4-b]pyridine core. Its crystal structure reveals hydrogen-bonded chains. []

3-tert-butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This compound is structurally analogous to the previous one, with a methoxybenzyl group instead of a trifluoromethylbenzyl group at the 7-position. The crystal structure also exhibits hydrogen-bonded chains but with a different pattern. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound incorporates a thieno[2,3-d]pyrimidine moiety at the 3-position and a chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one core, highlighting the versatility of this scaffold for developing complex heterocyclic systems. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This pyrazolo[3,4-b]pyridine derivative features a benzamide substituent and a chlorophenyl group, influencing its conformational properties and intermolecular hydrogen bonding patterns in the crystal structure. []

4-(Phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles

Compound Description: These compounds served as starting materials for synthesizing various pyrido[2’,3’:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives that were evaluated as potential anti-Alzheimer's and anti-COX2 agents. []

Compound Description: These three compounds are isomorphous and feature a halogenated benzyl group at the 7-position and a spirocyclic cyclohexane-dione moiety at the 5-position of the pyrazolo[3,4-b]pyridine core. Their crystal structures reveal they exist as ethanol hemisolvates with the ethanol molecule involved in hydrogen bonding interactions. []

3-tert-butyl-4',4'-dimethyl-1-phenyl-7-(3,4,5-trimethoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol 0.67-solvate

Compound Description: This compound, similar to those mentioned above, also features a substituted benzyl group and a spirocyclic cyclohexane-dione moiety attached to the pyrazolo[3,4-b]pyridine core. This derivative forms a partial ethanol solvate in its crystal structure. []

1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone

Compound Description: This compound was used as a starting material to synthesize a series of bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives that were screened for antimicrobial activity. []

2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one

Compound Description: This fused pyrazole compound exhibits a planar structure with peripheral ten pi-electron delocalization. Its crystal structure shows the formation of pi-stacked dimers through C-H…N hydrogen bonding. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. It features a tert-butyl group that is prone to metabolic oxidation. To understand its metabolic profile, deuterium-labeled analogues and potential metabolites were synthesized. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective SYK inhibitor. They share a similar structure, differing only in the bicyclic moiety. []

2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine (w2)

Compound Description: Compound w2 is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor. It exhibits good pharmacokinetic properties and demonstrates therapeutic effects in a dextran sulfate sodium-induced colitis model. []

4',6'-Dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one

Compound Description: This compound represents a core structure for a series of novel acetyl-CoA carboxylase (ACC) inhibitors. The synthesis strategy highlights the construction of the hindered pyrazolo-fused spirolactam core. []

Properties

CAS Number

951626-63-4

Product Name

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

InChI

InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14)

InChI Key

RJHFLZIAJNHHMD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=NNC(=C2C=C1)N

Canonical SMILES

CC(C)(C)C1=NC2=NNC(=C2C=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.